1-Chlorooctan-3-yl acetate
Description
1-Chlorooctan-3-yl acetate is a chlorinated ester with the molecular formula C₁₀H₁₇ClO₂, comprising an eight-carbon chain substituted with a chlorine atom at position 1 and an acetate group at position 3. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.
Properties
Molecular Formula |
C10H19ClO2 |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
1-chlorooctan-3-yl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(7-8-11)13-9(2)12/h10H,3-8H2,1-2H3 |
InChI Key |
WUOUIHAEMRHAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorooctan-3-yl acetate can be synthesized through the esterification of 1-chlorooctan-3-ol with acetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
1-Chlorooctan-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-chlorooctan-3-ol and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octan-3-yl acetate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reduction reactions are usually conducted in anhydrous conditions with lithium aluminum hydride in an inert solvent like diethyl ether.
Major Products Formed
Hydrolysis: 1-Chlorooctan-3-ol and acetic acid.
Substitution: 1-Octan-3-yl acetate.
Reduction: 1-Chlorooctan-3-ol.
Scientific Research Applications
1-Chlorooctan-3-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of ester and halogen functional groups on biological systems.
Industrial Applications: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-chlorooctan-3-yl acetate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by a nucleophile through an S_N2 mechanism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-Chlorooctan-3-yl acetate belongs to the ester family, differing from related compounds in chain length, halogenation, and functional groups. Below is a comparative analysis with key analogs:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₁₇ClO₂ | Ester, chloroalkane | Long aliphatic chain, chlorine at C1 |
| Sodium chloroacetate | C₂H₂ClO₂·Na | Carboxylate salt, chloroalkane | Ionic, water-soluble, short chain |
| Chloroacetyl chloride (CAC) | C₂H₂Cl₂O | Acyl chloride, chloroalkane | Reactive, volatile, short chain |
| 1-Acetyl-6-chloro-1H-indol-3-yl acetate | C₁₂H₁₀ClNO₃ | Ester, chloroarene, acetyl | Aromatic indole ring, complex substituents |
Key Observations :
- Chain Length and Solubility : this compound’s longer carbon chain increases hydrophobicity compared to sodium chloroacetate (ionic, water-soluble) and CAC (volatile, short-chain acyl chloride) .
- Reactivity : CAC’s acyl chloride group renders it highly reactive in nucleophilic substitutions, whereas the ester group in this compound offers milder reactivity, suitable for controlled syntheses .
- Aromatic vs. Aliphatic: Unlike 1-Acetyl-6-chloro-1H-indol-3-yl acetate (aromatic indole core), this compound’s aliphatic structure may reduce photochemical degradation and enhance stability in non-polar matrices .
Physicochemical Properties
Limited data on this compound necessitate inferences from analogs:
Notes:
- The ester’s hydrolytic stability contrasts sharply with CAC’s rapid reaction with water, highlighting divergent applications (e.g., CAC as a reagent vs. This compound as a solvent or intermediate) .
- Sodium chloroacetate’s ionic nature facilitates its use in aqueous systems (e.g., pharmaceuticals), unlike the lipid-compatible this compound .
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